Anisole-2,4,6-d3

Catalog No.
S802669
CAS No.
2567-25-1
M.F
C7H8O
M. Wt
111.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisole-2,4,6-d3

CAS Number

2567-25-1

Product Name

Anisole-2,4,6-d3

IUPAC Name

1,3,5-trideuterio-2-methoxybenzene

Molecular Formula

C7H8O

Molecular Weight

111.16 g/mol

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D

InChI Key

RDOXTESZEPMUJZ-UJESMPABSA-N

SMILES

COC1=CC=CC=C1

Canonical SMILES

COC1=CC=CC=C1

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])OC)[2H]
  • Isotope Tracing

    Due to its distinct mass compared to regular hydrogen, Anisole-2,4,6-d3 can be used as an isotopic tracer in various scientific experiments. Researchers can track the movement and fate of the anisole molecule within a system by monitoring the presence of the deuterium label. This is particularly useful in studies related to metabolism, reaction pathways, and environmental fate of anisole [].

  • NMR Spectroscopy

    Anisole-2,4,6-d3 is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of deuterium simplifies the NMR spectrum by eliminating signals arising from the protons at positions 2, 4, and 6 of the benzene ring. This leads to a clearer spectrum, allowing researchers to better analyze the remaining signals and study the structure and dynamics of the molecule [].

  • Kinetic Isotope Effect Studies

    The presence of deuterium can subtly alter the reaction rates of chemical processes. By comparing the reaction rates of Anisole-2,4,6-d3 with regular anisole, scientists can gain insights into the reaction mechanism and the role of specific bonds in the reaction pathway [].

Anisole-2,4,6-d3 is a deuterated derivative of anisole, characterized by the molecular formula C7H8OC_7H_8O with three deuterium atoms replacing the hydrogen atoms at the 2, 4, and 6 positions of the aromatic ring. This compound is primarily utilized in research settings, particularly in studies involving isotopic labeling, which aids in tracing

Anisole-2,4,6-d3 is expected to share similar hazards as anisole, which include:

  • Flammability: Anisole is a flammable liquid with a flash point of 34 °C. Anisole-2,4,6-d3 is likely to have similar flammability properties.
  • Toxicity: Anisole is considered moderately toxic and can cause irritation upon inhalation, ingestion, or skin contact. Detailed data on the specific toxicity of Anisole-2,4,6-d3 might be limited due to its use in research settings.
Similar to its non-deuterated counterpart. Notably:

  • Bromination: The bromination of anisole-2,4,6-d3 has been studied extensively. The reaction occurs in aqueous acetic acid and follows second-order kinetics. The presence of deuterium affects the reaction rates due to kinetic isotope effects, which indicate that the bond cleavage involving hydrogen atoms is rate-determining .
  • Oxidation: Anisole-2,4,6-d3 can be oxidized to produce anisaldehyde or anisic acid. The oxidation process can be influenced by the presence of catalysts and the reaction conditions.

While specific biological data on anisole-2,4,6-d3 is limited, compounds structurally similar to anisole have shown various biological activities. Anisole itself has been reported to exhibit antimicrobial properties and may influence biological systems through its interactions with cellular membranes and proteins. Deuterated compounds like anisole-2,4,6-d3 are often used in pharmacokinetic studies to trace metabolic pathways without altering the biological activity significantly.

Anisole-2,4,6-d3 can be synthesized through several methods:

  • Deuteration of Anisole: This involves the replacement of hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
  • Electrophilic Aromatic Substitution: Anisole can undergo electrophilic substitution reactions where deuterated reagents are used to introduce deuterium at specific positions on the aromatic ring.
  • Reduction of Deuterated Precursors: Starting from deuterated phenolic compounds or methoxy derivatives can yield anisole-2,4,6-d3 through selective reduction processes .

Anisole-2,4,6-d3 is primarily used in:

  • Isotopic Labeling: It serves as a tracer in mechanistic studies of organic reactions.
  • Spectroscopic Studies: Its unique spectral properties make it valuable for studies involving nuclear magnetic resonance spectroscopy and mass spectrometry.
  • Research in Organic Chemistry: Used to understand reaction mechanisms due to its isotopic labeling capabilities.

Anisole-2,4,6-d3 shares structural similarities with several other compounds. Here are some comparable compounds:

CompoundStructure/PropertiesUnique Features
AnisoleC7H8OC_7H_8OCommonly used as a solvent and flavoring agent
Anisole-d8C7D8OC_7D_8OFully deuterated version; used for different isotopic studies
p-BromoanisoleC7H7BrOC_7H_7BrOBrominated derivative; exhibits different reactivity patterns
Anisic AcidC8H8O3C_8H_8O_3Contains a carboxylic acid group; more polar than anisole

Anisole-2,4,6-d3 is unique due to its specific isotopic labeling at the 2, 4, and 6 positions of the aromatic ring. This distinct feature allows for precise tracking in mechanistic studies while retaining many chemical properties of standard anisole.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Anisole-2,4,6-d3

Dates

Modify: 2024-04-14

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